

Spectroscopic Profile of 1-Methyleneindane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Methyleneindane

Cat. No.: B3023091

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of **1-Methyleneindane**, a valuable building block in organic synthesis and drug discovery. The following sections detail the key spectroscopic data— ^1H NMR, ^{13}C NMR, Infrared (IR), and Ultraviolet-Visible (UV-Vis)—along with the experimental protocols utilized for their acquisition. This information is crucial for the unambiguous identification, purity assessment, and further chemical manipulation of this compound.

Molecular Structure

1-Methyleneindane possesses a bicyclic structure featuring a benzene ring fused to a five-membered ring, which is substituted with an exocyclic methylene group.

Molecular Formula: $\text{C}_{10}\text{H}_{10}$ Molecular Weight: 130.19 g/mol CAS Number: 2471-84-3

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **1-Methyleneindane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data of **1-Methyleneindane**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
7.45 - 7.20	m	-	4	Aromatic (H-4, H-5, H-6, H-7)
6.05	t	2.5	1	Vinylic ($=CH_2$)
5.40	t	2.5	1	Vinylic ($=CH_2$)
3.00	t	7.0	2	Allylic (H-2)
2.60	tt	7.0, 2.5	2	Allylic (H-3)

Table 2: ^{13}C NMR Spectroscopic Data of **1-Methyleneindane**

Chemical Shift (δ) ppm	Assignment
145.8	C-7a
144.2	C-3a
142.5	C-1
128.5	C-5
126.8	C-6
125.0	C-4
121.2	C-7
110.5	$=CH_2$
35.5	C-2
31.0	C-3

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands of **1-Methyleneindane**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3070	Medium	=C-H stretch (vinyllic)
3020	Medium	=C-H stretch (aromatic)
2950, 2845	Medium	-C-H stretch (aliphatic)
1645	Strong	C=C stretch (exocyclic)
1605, 1480	Medium	C=C stretch (aromatic)
890	Strong	=CH ₂ out-of-plane bend
750	Strong	C-H out-of-plane bend (ortho-disubstituted)

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: UV-Vis Absorption Data of **1-Methyleneindane**

λ_{max} (nm)	Molar Absorptivity (ϵ) L·mol ⁻¹ ·cm ⁻¹	Solvent
255	10,500	Ethanol
295	1,200	Ethanol

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following are representative experimental protocols.

NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. The sample was prepared by dissolving approximately 10 mg of **1-Methyleneindane** in 0.5 mL of deuterated chloroform (CDCl₃), with tetramethylsilane (TMS) serving as the internal standard (0.00 ppm). For the ¹H NMR spectrum, 16 scans were accumulated, while the ¹³C NMR spectrum required 1024 scans.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier-Transform Infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. A drop of neat **1-Methyleneindane** was placed directly on the ATR crystal, and the spectrum was recorded in the range of 4000-650 cm^{-1} . The spectrum was the result of co-adding 32 scans at a resolution of 4 cm^{-1} .

Ultraviolet-Visible (UV-Vis) Spectroscopy

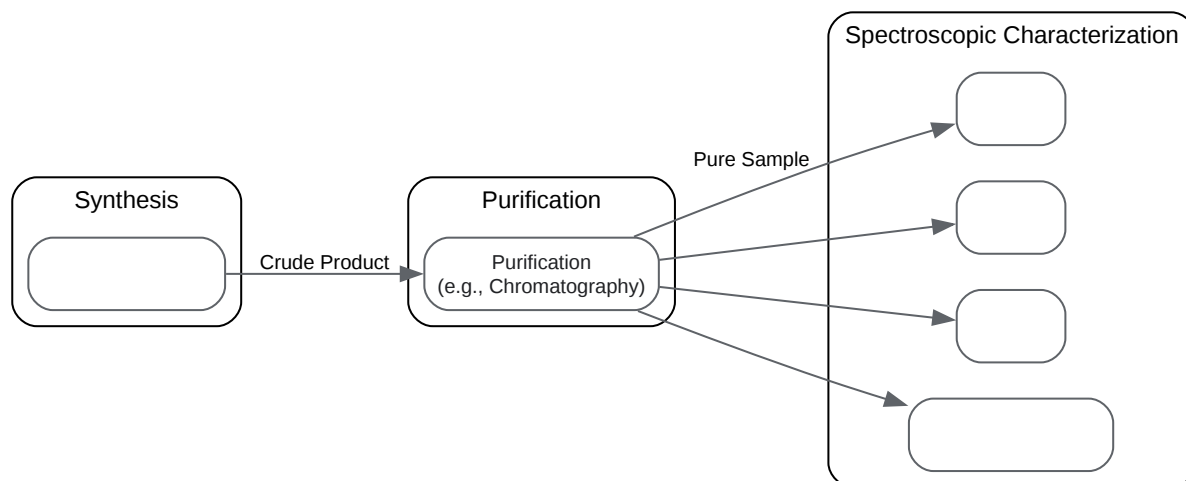
The UV-Vis absorption spectrum was measured using a dual-beam spectrophotometer. A stock solution of **1-Methyleneindane** was prepared in ethanol. This solution was then diluted to an appropriate concentration to ensure that the absorbance values fell within the linear range of the instrument (typically 0.1-1.0 AU). The spectrum was recorded from 200 to 400 nm in a 1 cm quartz cuvette, with pure ethanol used as the reference.

Visualizations

Molecular Structure of 1-Methyleneindane

Caption: 2D representation of the **1-Methyleneindane** molecule.

Experimental Workflow for Spectroscopic Characterization



[Click to download full resolution via product page](#)

Caption: General workflow from synthesis to spectroscopic analysis.

This guide serves as a foundational resource for professionals engaged in research and development involving **1-Methyleneindane**. The detailed spectroscopic data and protocols will aid in ensuring the quality and identity of this key chemical intermediate.

- To cite this document: BenchChem. [Spectroscopic Profile of 1-Methyleneindane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3023091#spectroscopic-characterization-of-1-methyleneindane\]](https://www.benchchem.com/product/b3023091#spectroscopic-characterization-of-1-methyleneindane)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com